N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridone core substituted with a carboxamide group and aryloxy/methoxy moieties. Its structure features a (4-fluorophenyl)methoxy group at position 1 and a 2,4-difluorophenyl carboxamide substituent at position 2.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-5-3-12(4-6-13)11-27-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAJGRLEWUDZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps, including the introduction of fluorine atoms and the formation of the pyridine ring. Common synthetic routes include:
Fluorination Reactions: Introduction of fluorine atoms into the aromatic ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of Pyridine Ring: Cyclization reactions involving appropriate precursors to form the pyridine ring.
Coupling Reactions: Coupling of the fluorinated aromatic rings with the pyridine ring using palladium-catalyzed cross-coupling reactions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Fluorine Substitution: The target compound’s 2,4-difluorophenyl and 4-fluorophenylmethoxy groups likely improve metabolic stability and kinase binding compared to non-fluorinated analogs (e.g., ) .
Role of Ethoxy vs. Methoxy : BMS-777607’s 4-ethoxy group contributes to solubility and Met kinase selectivity, suggesting that similar substitutions in the target compound could optimize efficacy .
Biological Activity
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.4 g/mol. The compound features a 1,2-dihydropyridine core substituted with fluorinated phenyl groups and a methoxy group, which are significant for its biological activity.
Research indicates that the compound exhibits various mechanisms of action, primarily targeting key enzymes and pathways involved in cell proliferation and survival. The presence of fluorine atoms enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
One notable activity is the inhibition of cyclin-dependent kinases (CDKs). Compounds structurally similar to this compound have shown significant inhibitory effects on CDK2 and CDK9, with IC50 values reported in the low micromolar range (0.36 µM for CDK2) . This suggests potential applications in cancer therapy by disrupting cell cycle progression.
Biological Activity Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| CDK Inhibition | CDK2 | 0.36 µM | |
| Anticancer Activity | HCT116 Cell Line | IC50 = 6.90 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 11.26 µM |
Anticancer Properties
In a study evaluating various derivatives of pyridine compounds, this compound demonstrated significant cytotoxicity against several human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the introduction of electron-withdrawing groups such as fluorine enhances the anticancer activity. For instance, compounds with multiple fluorine substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of fluorinated benzylamine derivatives with substituted aldehydes to form Schiff base intermediates.
- Step 2: Cyclization with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH) to construct the dihydropyridine core.
- Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the carboxamide moiety.
Optimization for yield and purity requires strict control of reaction parameters (temperature: 60–80°C; solvents: DMF or THF) and catalytic additives (e.g., Lewis acids). Large-scale production may employ continuous flow reactors for improved efficiency .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 415.12).
- HPLC/LC-MS: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray Crystallography: For unambiguous determination of bond angles and spatial arrangement (if crystalline forms are obtainable) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing the biological activity of this dihydropyridine derivative?
Key SAR insights include:
Q. How can researchers address contradictions in reported biological activities of structurally similar dihydropyridine derivatives?
- Comparative SAR Studies: Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate contributions to activity.
- In Vitro vs. In Vivo Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm target engagement.
- Meta-Analysis of Published Data: Cross-reference results with compounds like BMS-777607, a MET inhibitor with structural similarities, to identify confounding factors (e.g., off-target effects in kinase screens) .
Q. What in vivo models have demonstrated the efficacy of related dihydropyridine carboxamides, and what were the key findings?
- Xenograft Models: BMS-777607 (a MET inhibitor) achieved complete tumor stasis in GTL-16 gastric carcinoma models at 50 mg/kg oral dosing. Pharmacokinetic (PK) studies showed a plasma half-life of 6–8 hours and >90% target occupancy .
- Dosing Optimization: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves bioavailability by reducing first-pass metabolism .
Q. What computational strategies are effective for predicting target interactions and off-target risks?
- Molecular Docking: Use Schrödinger Glide or AutoDock Vina to model binding to MET kinase (PDB: 3LQ8). Fluorophenyl groups show strong van der Waals interactions with Leu1157 and Met1160.
- Machine Learning: Train QSAR models on PubChem datasets to predict ADMET properties (e.g., CNS permeability, hERG liability).
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorination using AMBER or CHARMM force fields .
Q. What strategies mitigate metabolic instability in fluorinated dihydropyridine derivatives?
- Isotope Labeling: Incorporate -NMR tracers to monitor hepatic CYP450-mediated oxidation.
- Prodrug Design: Mask the carboxamide as a tert-butyl ester to enhance oral absorption, with in vivo esterase cleavage.
- Co-crystallization Studies: Identify metabolic hotspots (e.g., benzylic C-H bonds) for targeted deuteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
